molecular formula C14H14Cl2N2O3S B486655 3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 791845-03-9

3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B486655
CAS No.: 791845-03-9
M. Wt: 361.2g/mol
InChI Key: HHEPYQFGMYFLPI-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with two chlorine atoms, an ethoxy group, and a sulfonamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 3,4-dichloro-2-ethoxybenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce additional functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3,4-Dichloro-2-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide

  • 3,4-Dichloro-2-ethoxy-N-(4-pyridinylmethyl)benzenesulfonamide

Uniqueness: 3,4-Dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-dichloro-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3S/c1-2-21-14-12(7-6-11(15)13(14)16)22(19,20)18-9-10-5-3-4-8-17-10/h3-8,18H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEPYQFGMYFLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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